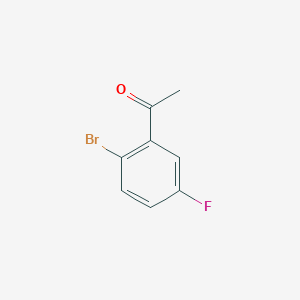

2'-Bromo-5'-fluoroacetophenone

Description

Significance of Halogenated Building Blocks in Contemporary Chemical Research

Halogenated compounds are crucial in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of halogens into organic molecules can dramatically alter their physical, chemical, and biological properties.

The strategic placement of bromine and fluorine atoms on a molecule can significantly influence its reactivity and selectivity. Fluorine, being the most electronegative element, can enhance metabolic stability, lipophilicity, and bioavailability when introduced into drug molecules. discoveryoutsource.comnih.govnih.gov Its small size allows for precise adjustments to a compound's properties without major structural changes. discoveryoutsource.com The carbon-fluorine bond is very strong, which can block metabolically vulnerable sites on a drug candidate, prolonging its therapeutic effect. nih.gov

Bromine, while less commonly used than fluorine in medicinal chemistry, offers its own unique advantages. discoveryoutsource.com Its larger atomic size can create steric effects that influence how a drug binds to its target proteins, potentially improving selectivity and efficacy. discoveryoutsource.com The bromine atom is also a good leaving group in nucleophilic substitution reactions and is instrumental in various cross-coupling reactions, making it a versatile handle for synthetic chemists. innospk.com The presence of both bromine and fluorine in a single molecule, as in 2'-Bromo-5'-fluoroacetophenone, creates a platform with multiple reactive sites, allowing for sequential and diverse chemical modifications.

Acetophenone (B1666503), the simplest aromatic ketone, was first synthesized in 1857. nih.gov Initially derived from coal tar, it later became a key product of industrial chemical processes like the Friedel-Crafts reaction and the oxidation of ethylbenzene. nih.govbritannica.com Historically, acetophenone and its derivatives have been used as fragrance ingredients, industrial solvents, and precursors for resins. nih.govwikipedia.org In the late 19th and early 20th centuries, acetophenone itself was even used medically as a hypnotic and anticonvulsant. wikipedia.org

The development of methods for the halogenation of acetophenones expanded their utility significantly. orgsyn.orgpressbooks.pub These halogenated derivatives became crucial intermediates for synthesizing a variety of organic compounds, including pharmaceuticals and dyes. google.comresearchgate.net The ability to introduce halogens at specific positions on the acetophenone structure, either on the aromatic ring (nuclear halogenation) or on the methyl group (α-halogenation), provided chemists with powerful tools for building molecular complexity. orgsyn.orgpressbooks.pubresearchgate.net

Overview of this compound: A Multifunctional Synthetic Intermediate

This compound (CAS No. 1006-33-3) is a halogenated acetophenone derivative that has emerged as a valuable intermediate in organic synthesis. chembk.com Its structure features a bromine atom at the 2'-position and a fluorine atom at the 5'-position of the phenyl ring attached to an acetyl group.

The chemical behavior of this compound is dictated by the interplay of its functional groups and substituents. The electron-withdrawing nature of both the bromine and fluorine atoms enhances the reactivity of the aromatic ring and the acetyl group. This makes the compound susceptible to various transformations, including nucleophilic substitution of the bromine atom and reactions involving the ketone group.

The ortho-position of the bromine atom relative to the acetyl group can introduce steric hindrance, which may influence the regioselectivity of certain reactions. Furthermore, studies on related 2'-fluoro-substituted acetophenones have shown that the fluorine atom can control the conformational preference of the molecule, which can be a significant factor in its interaction with biological targets in drug design. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrFO chemspider.com |

| Molecular Weight | 217.04 g/mol fishersci.ca |

| Appearance | Colorless or light yellow liquid chembk.com |

| Melting Point | 25-27 °C |

| Boiling Point | 144°C at 18 mmHg |

| Density | ~1.6 g/cm³ |

| Solubility | Soluble in methanol (B129727) chembk.comfishersci.ca |

This data is compiled from multiple sources and represents typical values.

Current research recognizes this compound as a key building block for complex organic molecules. Its multifunctional nature allows it to be a starting point for creating new compounds with diverse functionalities. It is particularly noted for its use in the synthesis of oxabicyclic compounds and in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules. fishersci.caottokemi.com The compound serves as a critical intermediate in the pharmaceutical and agrochemical industries, valued for its enhanced reactivity in cross-coupling and nucleophilic substitution reactions. chembk.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The primary objective is to detail its significance within the broader context of halogenated acetophenones used in advanced organic synthesis. The article aims to elucidate the specific roles of its bromine and fluorine substituents, explore its structural characteristics and resulting chemical behavior, and summarize its current applications based on available research findings.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXROZQUDCJBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627949 | |

| Record name | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-33-3 | |

| Record name | 1-(2-Bromo-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Bromo 5 Fluoroacetophenone

Precursor Synthesis: 2'-Fluoroacetophenone (B1202908) Pathways

The synthesis of 2'-Bromo-5'-fluoroacetophenone often involves a multi-step process commencing with the formation of a fluoroacetophenone scaffold. A primary precursor in many synthetic routes is 2'-fluoroacetophenone.

Grignard Reagent-Mediated Approaches to 2'-Fluoroacetophenone

Grignard reagents offer a powerful method for the formation of carbon-carbon bonds. The synthesis of 2'-fluoroacetophenone can be achieved through the reaction of an appropriate Grignard reagent with an acetylating agent. One patented method describes a safer and high-yield approach using diethyl malonate, magnesium, and o-fluorobenzoyl chloride in methyl tert-butyl ether (MTBE). smolecule.com This method reportedly achieves yields greater than 90%. smolecule.com

Another pathway involves the preparation of 2-fluorophenylmagnesium bromide, which can then be acylated. chemicalbook.com The Grignard reagent is formed from 2-fluorobromobenzene and magnesium.

The efficiency of Grignard-based syntheses is highly dependent on the reaction conditions. The choice of solvent is critical, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being common, and methyl tert-butyl ether (MTBE) used in newer, greener protocols. smolecule.com Temperature control is also crucial; Grignard formation is often initiated at room temperature or with gentle heating, while the subsequent acylation step may be performed at lower temperatures to control reactivity. rsc.org

A patented method for preparing 2'-fluoroacetophenone highlights the following steps and conditions:

Initiation: Magnesium chips are activated using ethyl alcohol and carbon tetrachloride.

Grignard Formation: The reaction proceeds in MTBE, where diethyl malonate is added, followed by reflux until the magnesium disappears.

Acylation: o-fluorobenzoyl chloride in MTBE is added to the reaction mixture.

Hydrolysis & Workup: The intermediate is hydrolyzed with sulfuric acid, followed by extraction and purification to yield the final product. google.com

This method is noted for its mild reaction conditions and high yield. google.com

Table 1: Optimized Reaction Parameters for Grignard-based Synthesis of 2'-Fluoroacetophenone

| Parameter | Value/Condition | Source |

|---|---|---|

| Grignard Precursor | Diethyl malonate, Magnesium | smolecule.comgoogle.com |

| Acylating Agent | o-fluorobenzoyl chloride | smolecule.comgoogle.com |

| Solvent | Methyl tert-butyl ether (MTBE) | smolecule.comgoogle.com |

| Yield | >90% | smolecule.com |

While Grignard reactions are effective, the most traditional method for synthesizing aryl ketones like 2'-fluoroacetophenone is the Friedel-Crafts acylation. This involves the direct acylation of an aromatic ring, in this case, fluorobenzene, with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). smolecule.comontosight.ai

Table 2: Comparison of Acylation Strategies for 2'-Fluoroacetophenone Synthesis

| Method | Advantages | Disadvantages | Source |

|---|---|---|---|

| Grignard Reaction | High yields, milder conditions, greener solvent options (MTBE). | Requires preparation of the Grignard reagent, sensitive to moisture. | smolecule.comgoogle.com |

| Friedel-Crafts Acylation | Uses readily available starting materials, well-established method. | Requires stoichiometric amounts of Lewis acid catalyst, can generate significant waste, potential for polysubstitution. | smolecule.comontosight.ai |

Recent advancements in Friedel-Crafts chemistry have focused on mitigating its drawbacks, for instance, by using ionic liquids as reusable catalysts and solvents, which can enhance regioselectivity and reduce reaction times, especially under microwave conditions. smolecule.com

Other Established Routes to Fluoroacetophenone Scaffolds

Beyond Grignard and Friedel-Crafts reactions, several other methods have been established for the synthesis of fluoroacetophenone scaffolds. These include:

From α-Bromoacetophenone: Reaction with hydrogen fluoride (B91410) in the presence of pyridine. smolecule.com

Diazotization: Early methods involved the diazotization of 2-fluoroaniline, though this approach is often criticized for its use of hazardous reagents like fluoboric acid. smolecule.com

From 2-Fluorobenzoic Acid: A process starting from 2-fluorobenzoic acid involves conversion to the corresponding acyl chloride, which is then treated with diisopropyl malonate to form an intermediate that is subsequently converted to 2-fluoroacetophenone (B1329501). tdcommons.org

Halogen Exchange: A patented process describes the synthesis of 2-fluoroacetophenone from 2-bromoacetophenone (B140003) and potassium fluoride (KF) in dimethylformamide (DMF) at 100°C, affording the product in 45% yield after purification.

Aromatic Bromination of a Fluoroacetophenone Precursor

The introduction of the bromine atom onto the fluoroacetophenone scaffold is a critical step in forming this compound. Contrary to alpha-bromination, which would occur on the acetyl group's methyl side-chain, the synthesis of this compound requires electrophilic aromatic substitution on the phenyl ring. The most chemically logical precursor for this step is 5'-fluoroacetophenone . The preparation of this compound typically involves the bromination of 5'-fluoroacetophenone.

Regioselective Bromination Techniques

The key challenge in the bromination of 5'-fluoroacetophenone is achieving the desired regioselectivity. The fluorine atom at the 5'-position is an ortho-, para-director, while the acetyl group is a meta-director and deactivates the ring towards electrophilic substitution.

Directing Effects: The fluorine atom directs incoming electrophiles to the 2'- and 4'-positions. The acetyl group directs to the 3'- and 5'-positions (relative to its own position at C1). The position targeted for bromination is the 2'-position, which is para to the activating fluorine group and meta to the deactivating acetyl group. This alignment of directing effects favors the formation of the desired this compound isomer.

Various brominating agents and conditions can be employed to achieve this transformation:

N-Bromosuccinimide (NBS): For deactivated aromatic rings, bromination with NBS can be effectively carried out in a strong acid solvent like concentrated sulfuric acid. organic-chemistry.orgmanac-inc.co.jp This allows for the bromination of rings that are otherwise unreactive under milder conditions. manac-inc.co.jp

Bromine (Br₂): Molecular bromine can be used, often with a catalyst. For deactivated arenes, systems like tribromoisocyanuric acid in trifluoroacetic acid have been shown to be effective. organic-chemistry.org The use of zeolites as catalysts in a Br₂/SO₂Cl₂ system has also been reported for the regioselective bromination of aromatic compounds like fluorobenzene. researchgate.net

Pyridine Hydrobromide Perbromide: This reagent is another common source of bromine for such transformations.

The reaction is often performed in a solvent like acetic acid and may require elevated temperatures to achieve a high yield and selectivity. The precise control of reaction conditions is paramount to prevent the formation of undesired isomers or polybrominated products. wku.edu

Bromine (Br₂) with Lewis Acid Catalysis (e.g., FeBr₃, AlCl₃)

A traditional and widely used method for the synthesis of bromo-substituted acetophenones involves the electrophilic aromatic substitution of the corresponding acetophenone (B1666503) with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). This method is favored for its effectiveness and applicability to large-scale synthesis.

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. libretexts.org The Lewis acid catalyst plays a crucial role by polarizing the Br-Br bond of molecular bromine, leading to the formation of a highly electrophilic bromonium ion (Br+). libretexts.org This electrophile is then attacked by the electron-rich aromatic ring of the fluoroacetophenone. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmdpi.com In the final step, a proton is abstracted from the arenium ion by the [FeBr₄]⁻ or [AlCl₃Br]⁻ species, restoring the aromaticity of the ring and yielding the brominated product along with the regenerated catalyst and hydrogen bromide. libretexts.org

Precise control over reaction parameters is essential for maximizing the yield of this compound while minimizing the formation of polybrominated and other byproducts.

Temperature: Reactions are typically conducted at low temperatures, often between 0–5°C. This helps to control the exothermic nature of the reaction and prevent over-bromination.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or carbon disulfide are commonly used. These solvents are effective at dissolving the reactants and are relatively inert under the reaction conditions.

Molar Ratio: A slight excess of bromine is often employed to ensure complete conversion of the starting material. A typical molar ratio of 4'-fluoroacetophenone (B120862) to Br₂ is around 1:1.05.

Catalyst Loading: The amount of Lewis acid catalyst can significantly impact the reaction rate and yield. While higher catalyst loading can increase the reaction rate, it may also lead to an increase in byproduct formation. Optimization studies have shown that a catalyst loading of around 15-20 mol% often provides a good balance between reaction efficiency and selectivity.

Below is a table summarizing typical reaction conditions for the bromination of a fluoroacetophenone precursor.

| Parameter | Condition |

| Reactant | 3'-fluoroacetophenone |

| Brominating Agent | Bromine (Br₂) |

| Catalyst | Ferric Bromide (FeBr₃) or Aluminum Chloride (AlCl₃) |

| Temperature | 0–5°C |

| Solvent | Dichloromethane (DCM) |

| Molar Ratio (Substrate:Br₂) | 1:1.05 |

| Catalyst Loading | 15-20 mol% |

The primary byproduct in the bromination of fluoroacetophenones is the corresponding dibromoacetophenone. The formation of this and other byproducts can be minimized by carefully controlling the reaction stoichiometry and temperature. Using a minimal excess of bromine and maintaining a low reaction temperature are key strategies. Purification techniques such as recrystallization or column chromatography are often necessary to isolate the desired monobromo product in high purity.

N-Bromosuccinimide (NBS) Mediated Bromination

An alternative to using molecular bromine is N-bromosuccinimide (NBS), which is considered a safer and more convenient source of bromine. shodhsagar.com NBS can be used for the bromination of acetophenones under various conditions. For α-bromination of the side chain, radical initiators or photochemical conditions are often employed. shodhsagar.com However, for aromatic bromination, NBS can be used with a catalyst, such as p-toluenesulfonic acid, in a suitable solvent like methanol (B129727). researchgate.net The reaction conditions, including the choice of solvent and catalyst, are critical for achieving the desired regioselectivity. shodhsagar.comresearchgate.net

Copper(I) Bromide (CuBr) under Alkaline Conditions

Copper(II) bromide has been shown to be a selective brominating agent for ketones, proceeding in a heterogeneous system using solvents like chloroform (B151607) and ethyl acetate. scribd.com This method is known for its high selectivity for monobromination at the alpha-carbon of the ketone. scribd.com While the provided outline specifies Copper(I) Bromide (CuBr) under alkaline conditions, the literature more commonly describes the use of Copper(II) bromide for selective bromination. Further investigation into specific protocols using CuBr under alkaline conditions for the synthesis of this compound is required to detail this methodology.

Influence of Fluorine Substituent on Electrophilicity and Bromination Efficiency

The presence of a fluorine atom on the acetophenone ring significantly influences the reactivity and regioselectivity of the bromination reaction. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.orgrsc.org This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to unsubstituted acetophenone.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which is a π-donating effect. libretexts.org This donation of electron density partially counteracts the deactivating inductive effect. In electrophilic aromatic substitution, this π-donation preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. libretexts.org Consequently, halogens are generally considered ortho, para-directing deactivators. libretexts.org In the case of 5'-fluoroacetophenone, the incoming bromine electrophile will be directed to the positions ortho and para to the fluorine atom. Given that the acetyl group is a meta-directing deactivator, the bromine will substitute at the position ortho to the fluorine and meta to the acetyl group, which corresponds to the 2'-position.

Green Chemistry Approaches in Alpha-Halogenation

The alpha-halogenation of ketones is a fundamental transformation, but traditional methods often rely on hazardous reagents like elemental bromine, which poses significant handling and environmental challenges. shodhsagar.com In response, green chemistry principles have driven the development of safer and more sustainable protocols for the synthesis of α-bromo ketones, including precursors to this compound.

A primary green alternative involves replacing liquid bromine with N-bromosuccinimide (NBS). shodhsagar.com NBS is a crystalline solid that is easier and safer to handle, and its use allows for more selective reactions under appropriate conditions. shodhsagar.com The reaction of an acetophenone with NBS is often catalyzed by p-toluenesulfonic acid (p-TsOH). shodhsagar.comresearchgate.net Further advancing the green credentials of this approach, mechanochemical methods, which utilize manual grinding or vortex mixing, have been developed. researchgate.net This solvent-free technique is energy-efficient and minimizes waste. researchgate.net

Electrochemical methods represent another frontier in green alpha-halogenation. lookchem.com A notable process involves the electrochemical bromination of acetophenone using ammonium (B1175870) bromide as the bromine source. lookchem.com This method generates the reactive bromonium ions in situ at ambient temperature, offering an expeditious and environmentally conscious alternative to traditional catalysis. lookchem.com The principles of green chemistry also emphasize waste reduction, as seen in related α-chlorination reactions using 1,3-dichloro-5,5-dimethylhydantoin, which produces only water as a by-product and boasts a significantly lower E-factor (mass of waste per mass of product) compared to older methods. researchgate.net

Table 1: Comparison of Green Alpha-Halogenation Methods

| Method | Key Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Solid-Phase Bromination | N-bromosuccinimide (NBS), p-TsOH | Varies (e.g., reflux) | Safer handling than liquid Br₂, increased selectivity. shodhsagar.com |

| Mechanochemistry | NBS, p-TsOH | Manual grinding / Vortex | Solvent-free, energy-efficient. researchgate.net |

| Electrochemistry | Ammonium bromide (NH₄Br), H₂SO₄ | Ambient temperature, Pt/Pt electrode | Avoids toxic catalysts, mild conditions. lookchem.com |

Alternative Synthetic Routes to this compound

Beyond the direct halogenation of a fluoroacetophenone precursor, other strategic pathways offer access to the target molecule, often starting from different, readily available materials.

Strategies involving 2-Bromo-5-fluorobenzoic acid or its Derivatives

An important alternative synthesis for this compound begins with 2-bromo-5-fluorobenzoic acid or its activated derivatives. chembk.comchembk.com This approach builds the ketone functionality onto the pre-halogenated aromatic ring. The general process involves converting the carboxylic acid into a more reactive species, such as an acyl chloride (e.g., 2-bromo-5-fluorobenzoyl chloride). chembk.comchembk.com This intermediate is then reacted with an appropriate reagent to introduce the acetyl group, followed by steps such as acidification and hydrolysis to yield the final ketone product. chembk.comchembk.com

Table 2: Synthetic Pathway from 2-Bromo-5-fluorobenzoic Acid

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Activation | Conversion of the carboxylic acid to a more reactive derivative. | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| 2. Acylation | Introduction of the acetyl group to form the ketone. | Ethyl acetate, sodium acetate, or organometallic reagents. chembk.comchembk.com |

| 3. Workup | Acidification and hydrolysis to isolate the final product. | Acidic aqueous solution. chembk.comchembk.com |

Exploration of Decarboxylative Halogenation Methods

Decarboxylative halogenation, or halodecarboxylation, represents a modern and powerful strategy for the synthesis of aryl halides from abundant carboxylic acid precursors. princeton.edunih.gov This method involves the selective cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, with the subsequent introduction of a halogen atom. nih.gov

A unified, catalytic approach has been developed that enables the decarboxylative halogenation of a wide array of (hetero)aryl carboxylic acids. princeton.edu This strategy employs a copper catalyst, a light source (e.g., 365 nm LED), and a suitable halogen atom transfer reagent. princeton.edu The proposed mechanism proceeds through a ligand-to-metal charge transfer, which generates a key aryl radical intermediate. princeton.edu For bromination, this aryl radical is efficiently trapped by a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to furnish the final bromoarene. princeton.edu The use of light has been shown to significantly improve the reaction rates and yields of such aromatic brominations. nih.gov This method provides a direct route from an aryl carboxylic acid to an aryl bromide, bypassing the need for multi-step sequences. princeton.edu

Table 3: Key Components for Catalytic Decarboxylative Bromination

| Component | Role | Example |

|---|---|---|

| Substrate | Aryl halide precursor | (Hetero)aryl Carboxylic Acid |

| Catalyst | Facilitates aryl radical formation | Copper (Cu) salt princeton.edu |

| Energy Source | Promotes the catalytic cycle | 365 nm LED light princeton.edu |

| Halogen Source | Donates bromine atom to the aryl radical | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) princeton.edu |

| Oxidant | Required for the catalytic process | Varies depending on specific protocol princeton.edu |

Scalability and Industrial Feasibility of Synthetic Protocols

Transitioning a synthetic protocol from the laboratory to an industrial scale introduces critical considerations regarding safety, cost-effectiveness, and process robustness. For the synthesis of this compound, methods that avoid extreme conditions are generally preferred. For instance, reactions requiring very high temperatures, such as certain gas-phase decarboxylations, are often considered too extreme for practical industrial application. acs.org

The management of reaction thermodynamics is paramount. Alpha-bromination reactions can be highly exothermic, posing a significant safety risk on a large scale. To mitigate this, industrial production often necessitates the use of advanced engineering solutions like continuous flow reactors . These systems offer superior heat management compared to traditional batch reactors, ensuring greater operational safety.

Furthermore, ensuring consistent product quality and yield requires rigorous process control. The implementation of in-line analytics , such as Fourier-transform infrared spectroscopy (FT-IR) and high-performance liquid chromatography (HPLC), allows for real-time monitoring of the reaction. This capability enables immediate adjustments to be made, maintaining optimal conditions and ensuring the process remains within defined parameters.

Table 4: Considerations for Industrial Scale-Up

| Factor | Industrial Requirement | Enabling Technology |

|---|---|---|

| Safety | Management of exothermic reactions. | Continuous Flow Reactors |

| Quality Control | Real-time monitoring of reaction progress and purity. | In-Line Analytics (FT-IR, HPLC) |

| Efficiency | Avoidance of extreme temperatures and pressures. | Catalytic methods, milder reaction conditions. |

| Cost | Use of inexpensive and readily available starting materials. | Routes starting from bulk chemicals. |

| Waste | Minimization of hazardous by-products. | Green chemistry approaches (e.g., reducing E-factor). researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Fluoroacetophenone

Reactivity Profile and Electrophilic/Nucleophilic Characteristics

The reactivity of 2'-Bromo-5'-fluoroacetophenone is significantly influenced by the presence of bromine and fluorine atoms on the aromatic ring and the acetyl group. These substituents modulate the electron density distribution within the molecule, thereby affecting its electrophilic and nucleophilic characteristics.

The bromine and fluorine atoms, being electron-withdrawing groups, decrease the electron density on the aromatic ring. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The presence of a halogen on the α-carbon of a ketone increases the acidity of the remaining α-hydrogens, making them more easily removed by a base. pressbooks.pub This increased acidity facilitates reactions such as enolate formation.

The electron-withdrawing nature of the fluorine atom at the 5'-position enhances the reactivity of the compound in nucleophilic substitution and cross-coupling reactions. Specifically, in α-halogenated ketones, the inductive effect of the carbonyl group polarizes the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it a prime target for nucleophiles. nih.gov The reactivity towards nucleophiles is generally faster for α-haloketones compared to corresponding alkyl halides. nih.gov

In base-promoted halogenation, the introduction of a halogen atom increases the acidity of the remaining α-hydrogens due to its inductive electron-withdrawing effect. pressbooks.pub This makes subsequent halogenations more rapid. pressbooks.pub Conversely, under acidic conditions, typically only one α-hydrogen is replaced because the electron-withdrawing halogen decreases the electron density of the carbonyl group, disfavoring the initial protonation step required for enol formation. pressbooks.pub

Table 1: Influence of Halogen Substituents on Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Bromine | 2' | Electron-withdrawing | Enhances electrophilicity of the carbonyl carbon and reactivity at the α-carbon. nih.gov |

| Fluorine | 5' | Electron-withdrawing | Increases the acidity of α-hydrogens and facilitates nucleophilic substitution. pressbooks.pub |

Molecular orbital analysis provides deeper insights into the reactivity of this compound. Computational studies, such as Density Functional Theory (DFT), can be used to analyze the Lowest Unoccupied Molecular Orbital (LUMO) localization and charge distribution. For related fluoroacetophenone derivatives, the electron-withdrawing fluorine substituent has been shown to lower the activation energy of reactions by stabilizing the transition state through inductive effects.

The LUMO is typically localized on the carbonyl group and the α-carbon, indicating that these are the most electrophilic sites in the molecule and the most likely to be attacked by nucleophiles. The charge distribution, influenced by the electronegative halogen atoms, results in a significant partial positive charge on the carbonyl carbon and the α-carbon, further confirming their electrophilic nature. vdoc.pub

Nucleophilic Substitution Reactions (SN2 at Alpha-Carbon)

The α-carbon of this compound is a key site for nucleophilic substitution reactions, proceeding via an SN2 mechanism. nih.gov The presence of the carbonyl group activates the α-carbon, making the bromine atom a good leaving group.

This compound readily undergoes reactions with various nucleophiles to form new carbon-heteroatom bonds.

Carbon-Nitrogen Bond Formation: Amines can act as nucleophiles, displacing the bromide to form α-amino ketones.

Carbon-Sulfur Bond Formation: Thiols and other sulfur-containing nucleophiles can react to yield α-thio ketones.

Carbon-Oxygen Bond Formation: While less common for direct substitution at the α-carbon with oxygen nucleophiles like water or alcohols due to their weaker nucleophilicity, reactions with carboxylates or under specific conditions like the Favorskii rearrangement can lead to C-O bond formation. The reaction of α-haloketones with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | α-Amino ketone |

| Thiol | R-SH | α-Thio ketone |

| Hydroxide | NaOH | (can lead to other reactions) |

| o-hydroxycarbonyl | Salicylaldehyde | Substituted benzofuran (B130515) nih.gov |

Kinetic studies of nucleophilic substitution at the α-carbon of acetophenones generally show second-order kinetics, consistent with an SN2 mechanism. libretexts.org The reaction rate is dependent on the concentration of both the α-bromo ketone and the nucleophile. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

Thermodynamically, the formation of new C-N, C-S, and C-O bonds is generally favored due to the stability of the resulting products and the departure of the stable bromide ion. The electron-withdrawing fluorine atom can further stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate.

Carbonyl Group Transformations

The carbonyl group of this compound can undergo various transformations, including reduction reactions.

One common transformation is the Clemmensen reduction, which reduces the carbonyl group to a methylene (B1212753) group (CH₂) using zinc amalgam (Zn-Hg) and concentrated hydrochloric acid. alfa-chemistry.com This reaction is particularly effective for aromatic ketones. alfa-chemistry.com The mechanism is complex and thought to involve either a zinc-carbenoid intermediate or a radical anion mechanism on the surface of the zinc. alfa-chemistry.com

Another important reaction is the Wolff-Kishner reduction, which also converts the carbonyl to a methylene group but under basic conditions using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide. This method is suitable for substrates that are sensitive to acidic conditions.

Table 3: Carbonyl Group Reduction Methods

| Reaction Name | Reagents | Conditions | Product |

| Clemmensen Reduction | Zn(Hg), HCl | Acidic, reflux | Alkane (CH₂) alfa-chemistry.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Basic, high temperature | Alkane (CH₂) |

Reduction Reactions to Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol is a common transformation in organic synthesis. This reaction is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.

For the asymmetric reduction of ketones to chiral alcohols, biocatalytic methods employing enzymes like alcohol dehydrogenases are utilized. nih.gov For instance, (S)-1-phenylethanol dehydrogenase from the bacterium Aromatoleum aromaticum can catalyze the reduction of various acetophenones to their corresponding (S)-alcohols with high enantioselectivity. nih.gov The proposed mechanism for this enzymatic reduction involves the transfer of a hydride ion from NADH to the carbonyl carbon, facilitated by amino acid residues in the enzyme's active site, such as tyrosine and serine. nih.gov

Another well-established method for enantioselective ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction. This method uses a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source. alfa-chemistry.com The catalyst coordinates with the borane and the ketone, creating a structured transition state that directs the hydride transfer to one face of the carbonyl group, resulting in a specific enantiomer of the alcohol. alfa-chemistry.com

Table 1: Common Reducing Agents and Conditions for this compound

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 1-(2-Bromo-5-fluorophenyl)ethanol |

| (S)-1-phenylethanol dehydrogenase | Isopropanol/Water | Varies (e.g., pH 8.0) | (S)-1-(2-Bromo-5-fluorophenyl)ethanol |

| Chiral Oxazaborolidine/Borane | Tetrahydrofuran (B95107) (THF) | Varies | Enantiomerically enriched 1-(2-Bromo-5-fluorophenyl)ethanol |

Oxidation Reactions to Carboxylic Acids

The oxidation of this compound to a carboxylic acid is more challenging than the oxidation of aldehydes because it requires the cleavage of a carbon-carbon bond. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, can achieve this transformation, though it can be a destructive process. libretexts.org

A more controlled method for converting ketones to carboxylic acids is the haloform reaction, which is specific to methyl ketones. chemistrysteps.com This reaction proceeds via the trihalogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution to yield a carboxylate and a haloform (e.g., bromoform). chemistrysteps.com

Another indirect method is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and an alcohol. chemistrysteps.com The mechanism involves the migration of an alkyl or aryl group to an oxygen atom. libretexts.org

Table 2: Oxidation Methods for Converting Ketones to Carboxylic Acids

| Reaction | Oxidizing Agent(s) | Key Intermediate | Final Product (after hydrolysis if needed) |

|---|---|---|---|

| Strong Oxidation | KMnO₄ or CrO₃ / H⁺ | N/A | 2-Bromo-5-fluorobenzoic acid |

| Haloform Reaction | Br₂ / NaOH | Tri-bromomethyl ketone | 2-Bromo-5-fluorobenzoic acid |

| Baeyer-Villiger Oxidation | mCPBA | Ester | 2-Bromo-5-fluorobenzoic acid |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for these transformations due to the presence of the bromo group. nih.gov The Suzuki-Miyaura coupling, for example, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds. The Heck reaction couples an organohalide with an alkene, while the Sonogashira reaction couples an organohalide with a terminal alkyne.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. libretexts.org This is often the rate-determining step in the cycle. libretexts.org The reactivity of the halide follows the order I > Br > Cl. libretexts.org

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. wikipedia.org In the Suzuki reaction, a base is required to activate the organoboron species. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligand coordinated to the palladium center is crucial for the success of the cross-coupling reaction. researchgate.net Ligands can influence the catalyst's stability, reactivity, and selectivity. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often effective because they promote oxidative addition and reductive elimination. researchgate.netcore.ac.uk

For example, ligands like SPhos, RuPhos, and XPhos have been shown to be effective in Suzuki-Miyaura reactions. rsc.org The specific combination of the palladium precursor, ligand, and base can be optimized to control the in situ generation of the active Pd(0) catalyst. rsc.org In some cases, bidentate ligands like NiXantphos have demonstrated superior performance in cross-coupling reactions involving aryl chlorides, which are typically less reactive than aryl bromides. acs.org The nature of the ligand can also affect the chemoselectivity of the reaction, allowing for the coupling of specific functional groups in complex molecules. acs.org

Table 3: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Reaction | Palladium Source | Ligand Examples | Base Examples |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Heck | Pd(OAc)₂ | PPh₃, dppf | Et₃N, K₂CO₃ |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | CuI (co-catalyst), Et₃N |

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols.

For instance, copper(II) fluoride (B91410) has been shown to be an efficient promoter for the Chan-Lam-Evans coupling of phenols and boronic acids to form diaryl ethers. bme.hu The fluoride ion is thought to facilitate the cleavage of the boron-carbon bond during the transmetalation step. bme.hu

Furthermore, directing groups on the aryl halide substrate can significantly enhance the rate of copper-mediated fluoroalkylation reactions. nih.gov For aryl bromides, the presence of a directing group can dramatically accelerate the reaction, which is otherwise slow. nih.gov Copper-mediated aroylation of phenols using 2-bromoacetophenones has also been developed, utilizing a directing group strategy. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira)

Condensation Reactions with Amines and Other Nucleophiles

The carbonyl group of this compound is a key site for condensation reactions. These reactions involve the nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule. Amines are common nucleophiles in these reactions, leading to the formation of imines. Other nucleophiles, such as thiols, can also react at this site. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the carbonyl group.

Formation of Imines and Related Heterocyclic Scaffolds

The reaction of this compound with primary amines yields imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and proceeds through a hemiaminal intermediate. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and subsequent dehydration.

These imines are valuable intermediates in organic synthesis. For instance, they can undergo further reactions to form a variety of heterocyclic scaffolds. The bromine atom on the phenyl ring provides a handle for subsequent cyclization reactions, such as palladium-catalyzed cross-coupling reactions, to construct more complex molecular architectures. A general strategy involves the formation of an imine from this compound, which is then subjected to intramolecular cyclization to afford various nitrogen-containing heterocycles. This approach is instrumental in the synthesis of diverse heterocyclic compounds. nih.gov

Enantioselective Transformations

The development of synthetic methods to produce chiral molecules is a significant area of chemical research. This compound has been utilized as a starting material in several enantioselective transformations, leading to the synthesis of chiral products with high optical purity.

Applications in Chiral Synthesis (e.g., Chiral 3-aryl-1-indanone molecules)

This compound is a key precursor in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules. ottokemi.compharmaffiliates.comottokemi.comfishersci.at These molecules are important structural motifs found in various biologically active compounds. The synthesis often involves an asymmetric Michael addition reaction, where a nucleophile adds to an α,β-unsaturated ketone derived from this compound. The use of a chiral catalyst, such as a cinchona alkaloid-derived phase-transfer catalyst, is crucial for controlling the stereochemistry of the reaction and obtaining the desired enantiomer in high excess.

Development of Acetophenone-based Cinchona Alkaloid-derived Quaternary Ammonium (B1175870) Salts as Catalysts

A novel class of acetophenone-based Cinchona alkaloid-derived quaternary ammonium salts has been developed and evaluated as phase-transfer catalysts. lookchem.compharmaffiliates.comresearchgate.net These catalysts are synthesized from cinchona alkaloids and substituted acetophenones, including derivatives of this compound. The structure of the acetophenone (B1666503) moiety plays a significant role in the catalytic activity and enantioselectivity of these catalysts.

These catalysts have been successfully applied in the enantioselective alkylation of glycine (B1666218) imine esters to produce α-amino acids with high enantiomeric excess. researchgate.net The mechanism of catalysis involves the formation of a chiral ion pair between the quaternary ammonium salt and the enolate of the glycine imine ester. This chiral ion pair then reacts with an alkylating agent, with the stereochemical outcome being directed by the chiral environment of the catalyst. Research has shown that catalysts bearing electron-withdrawing groups on the acetophenone ring can lead to high enantioselectivity. researchgate.net

Below is a table summarizing the application of these catalysts in the asymmetric alkylation of a glycine Schiff base, demonstrating the high yields and enantioselectivities achieved.

| Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

| Cinchona Alkaloid-derived Catalyst 1 | 92-99 | 87-96 |

| Cinchona Alkaloid-derived Catalyst 2 | up to 97 | up to 98 |

Data sourced from studies on the asymmetric alkylation of glycine Schiff bases using various cinchona alkaloid-derived phase-transfer catalysts. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Development

As a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2'-Bromo-5'-fluoroacetophenone serves as a crucial starting material in the synthesis of more complex molecules with potential therapeutic value. Its chemical reactivity, primarily centered around the bromine and acetyl groups, allows for the construction of a diverse range of chemical scaffolds.

Synthesis of Propiophenone (B1677668) Derivatives

While direct synthesis of propiophenone derivatives from this compound is a plausible synthetic route, specific examples in the scientific literature are not extensively documented. However, the synthesis of related propiophenone derivatives has been achieved from the isomeric compound, 2-bromo-2′-fluoroacetophenone. This synthesis involves the reaction with malononitrile (B47326) or ethyl cyanoacetate, suggesting a potential pathway for the derivatization of this compound as well. Further research is needed to fully explore this synthetic avenue.

Formation of Heterocyclic Compounds

A significant application of this compound lies in the synthesis of various heterocyclic compounds. These cyclic structures are fundamental components of many approved drugs.

The reaction of α-haloketones, such as this compound, with ortho-phenylenediamine is a known method for the synthesis of pyrazine (B50134) derivatives. This condensation reaction typically proceeds to form a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the aromatic pyrazine ring system. While the general reaction is established, specific examples detailing the reaction of this compound with ortho-phenylenediamine to yield specific pyrazine-based pharmaceutical intermediates are an area of ongoing research.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793). This compound is a suitable α-haloketone for this reaction, leading to the formation of 2-amino-4-(2-bromo-5-fluorophenyl)thiazole derivatives. These thiazole-containing molecules are of particular interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| This compound | Thiourea | Thiazole Derivatives | Hantzsch Thiazole Synthesis |

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective chloride ion transport. Certain aminoarylthiazole derivatives have been identified as "correctors" that can help to restore the function of the mutated CFTR protein. The synthesis of these corrector molecules can potentially start from this compound to generate the core thiazole structure. These correctors are believed to function by aiding the proper folding and trafficking of the CFTR protein to the cell membrane. While the direct synthesis of clinically used correctors from this specific starting material is not explicitly detailed in publicly available literature, the structural motifs are highly relevant.

| Compound Class | Therapeutic Target | Mechanism of Action |

| Aminoarylthiazole Derivatives | Mutant CFTR Protein | Correction of protein folding and trafficking |

Glutathione (B108866) S-transferase Omega 1 (GSTO1) is an enzyme that has been implicated in inflammatory pathways and cancer. Therefore, inhibitors of GSTO1 are of interest as potential therapeutic agents. Certain N-(5-phenylthiazol-2-yl)acrylamide derivatives have been designed and synthesized as potent and selective inhibitors of GSTO1. The synthesis of the core thiazole structure of these inhibitors can be achieved through the Hantzsch synthesis using a substituted bromoacetophenone. The use of this compound in this context would lead to a specific subset of fluorinated and brominated inhibitors, the efficacy of which would require further investigation. These inhibitors typically act by covalently binding to a cysteine residue in the active site of the GSTO1 enzyme.

| Compound Class | Therapeutic Target | Mechanism of Action |

| N-(5-phenylthiazol-2-yl)acrylamide Derivatives | Glutathione S-transferase Omega 1 (GSTO1) | Covalent inhibition of enzyme activity |

Thiazole Derivatives from Thiourea

Development of Competitive Inhibitors of Aromatase

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. The inhibition of this enzyme leads to decreased estrogen levels, thereby slowing the growth of estrogen-receptor-positive breast tumors nih.govnih.gov.

A structural isomer of the subject compound, 2-Bromo-4'-fluoroacetophenone, has been identified as an intermediate in the synthesis of competitive aromatase inhibitors. This suggests that derivatives of this compound could also be explored for this therapeutic application. The general approach involves the synthesis of chalcones or other heterocyclic compounds that can mimic the substrate of aromatase and bind to its active site.

Competitive aromatase inhibitors function by binding to the active site of the enzyme, thereby preventing the natural substrate, androgens, from binding and being converted to estrogens. The binding is typically reversible and is driven by intermolecular interactions between the inhibitor and the amino acid residues in the active site. For inhibitors derived from acetophenones, the carbonyl group and the substituted aromatic ring are crucial for establishing these interactions. The fluorine and bromine substituents on the phenyl ring of this compound can influence the electronic and steric properties of the resulting derivatives, potentially leading to enhanced binding affinity and inhibitory potency.

The design of potent and selective aromatase inhibitors relies heavily on understanding the structure-activity relationships (SAR) of candidate molecules nih.govnih.gov. For chalcone-based inhibitors, the nature and position of substituents on both aromatic rings significantly impact their inhibitory activity. The presence of halogens, such as fluorine and bromine, can modulate the electronic distribution and lipophilicity of the molecule, which in turn affects its interaction with the enzyme's active site.

Systematic modification of derivatives synthesized from this compound would allow for a thorough investigation of the SAR. For instance, replacement of the bromine atom with various other functional groups could provide insights into the steric and electronic requirements for optimal binding. Similarly, the exploration of different substituents on the second aromatic ring of a chalcone (B49325) derived from this starting material would further elucidate the SAR.

| Compound Moiety | Potential Modification | Expected Impact on Activity |

| 2'-Bromo group | Substitution with other halogens, alkyl, or aryl groups | Alteration of steric and electronic properties to probe binding pocket interactions. |

| 5'-Fluoro group | Maintained for its known positive influence on metabolic stability and binding affinity. | Enhancement of pharmacokinetic and pharmacodynamic properties. |

| Acetyl group | Conversion to various heterocyclic systems (e.g., pyrazoles, isoxazoles) | Introduction of new hydrogen bonding and hydrophobic interactions with the enzyme. |

Anticancer Activity of Derivatives

Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. A significant body of research has demonstrated the potent anticancer activities of various chalcone derivatives against a wide range of cancer cell lines nih.govmdpi.comnih.govresearchgate.net. The anticancer mechanism of chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis bohrium.com.

Derivatives of this compound, particularly chalcones, are therefore of significant interest as potential anticancer agents. The presence of both bromo and fluoro substituents on one of the aromatic rings provides a unique electronic environment that can influence the biological activity of the resulting chalcone.

HeLa cells, a human cervical cancer cell line, are widely used in cancer research to screen for the cytotoxic effects of new chemical entities nih.gov. Studies on various chalcone derivatives have demonstrated their ability to induce cell death in HeLa cells ugm.ac.id. The cytotoxic potential of chalcones synthesized from this compound would need to be evaluated to determine their efficacy.

The table below summarizes the cytotoxic activity of some chalcone derivatives against HeLa cells, illustrating the potential for this class of compounds.

| Chalcone Derivative | Reported IC50 on HeLa cells (μM) |

| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) | 22.75 µg/mL (approximately 102 µM) ugm.ac.id |

| Furochochicine derivatives | Ranging from 9.10 to 27.34 nM (as JAK2 inhibitors) nih.gov |

It is important to note that the specific cytotoxic activity of derivatives of this compound against HeLa cells would need to be determined through dedicated experimental studies. The existing data on other chalcones, however, provides a strong rationale for pursuing this line of investigation.

Selective Toxicity Profile

The selective toxicity of a compound, its ability to harm cancer cells while sparing normal cells, is a critical attribute for any potential anticancer agent. Research into the derivatives of this compound aims to establish this selectivity. For instance, studies on other classes of compounds, such as prenylated flavonoids, have demonstrated significant antiproliferative activity against various human cancer cell lines while showing much lower cytotoxicity against normal cell lines. This establishes a precedent for what researchers look for when evaluating new synthetic derivatives. The goal is to identify derivatives of this compound that exhibit a high therapeutic index, maximizing efficacy against tumors and minimizing harm to the patient's healthy tissues.

SAR Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the anticancer potency of a lead compound. For derivatives of this compound, these studies would involve systematically modifying the chemical structure and evaluating the resulting impact on their ability to inhibit cancer cell growth. Key modifications could include altering substituents on the phenyl ring or modifying the acetophenone side chain. For example, in studies of other heterocyclic compounds, the introduction of specific electron-withdrawing or electron-donating groups at particular positions has been shown to dramatically increase or decrease cytotoxic activity. Similarly, the spatial arrangement and electronic properties of different parts of the molecule are analyzed to understand which features are crucial for its anticancer effects. These insights guide the rational design of more potent and selective anticancer drug candidates based on the this compound scaffold.

Molecular Targets and Mechanisms of Action in Anticancer Therapy

Understanding the molecular targets and the mechanism of action is crucial for the development of targeted cancer therapies. For derivatives of this compound, research would focus on identifying the specific biomolecules, such as enzymes or receptors, with which they interact to exert their anticancer effects. Techniques like molecular docking are employed to predict and analyze the binding of these compounds to the active sites of known cancer-related proteins, such as kinases, which are often dysregulated in cancer cells. For instance, studies on various kinase inhibitors have shown that specific structural motifs can lead to potent inhibition of enzymes like EGFR or VEGFR2, which are critical for tumor growth and angiogenesis. Identifying these targets for derivatives of this compound would elucidate their mechanism of action, which could involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, or preventing metastasis.

Antioxidant Properties of Derivatives

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases, including cancer and neurodegenerative disorders nih.gov. Derivatives of this compound are being investigated for their potential antioxidant properties. These compounds may act as free radical scavengers, donating an electron or hydrogen atom to neutralize reactive oxygen species (ROS) and prevent cellular damage nih.gov.

A study on a structurally related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), demonstrated its capacity to protect against oxidative stress-induced injury in neuronal cells nih.gov. The research indicated that BFB could reverse the effects of hydrogen peroxide-induced lipid peroxidation and the generation of ROS nih.gov. This suggests that compounds with a bromo-fluoro-phenyl structure may have inherent antioxidant potential worth exploring further.

Evaluation using DPPH and ABTS Assays

To quantify the antioxidant capacity of chemical compounds, several in vitro assays are commonly used. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most prevalent methods e3s-conferences.org.

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity ugm.ac.id.

ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in a sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is measured to determine the total antioxidant capacity nih.gov. This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants nih.gov.

Derivatives of this compound would be subjected to these assays to determine their IC50 values (the concentration required to scavenge 50% of the radicals), providing a quantitative measure of their antioxidant potential.

| Assay | Principle | Measurement | Advantages |

|---|---|---|---|

| DPPH | Hydrogen atom donation to the stable DPPH radical. | Decrease in absorbance (color change from violet to yellow). | Simple, rapid, and requires only a spectrophotometer. |

| ABTS | Reduction of the pre-formed ABTS radical cation by antioxidants. | Decrease in absorbance (decolorization of the blue-green solution). | Applicable to both hydrophilic and lipophilic compounds; stable radical. |

Role in Preventing Oxidative Stress-Related Cellular Damage

The potential therapeutic benefit of antioxidant compounds lies in their ability to mitigate cellular damage caused by oxidative stress. As demonstrated in research on the related compound BFB, these molecules can have a significant protective effect nih.gov. The study on BFB showed that it could inhibit H2O2-induced cell apoptosis and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov.

A key mechanism identified was the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, BFB was shown to enhance the cell's endogenous defense mechanisms against oxidative stress nih.gov. This suggests that derivatives of this compound might also function by modulating critical cellular pathways involved in redox homeostasis, thereby preventing or reducing the cellular damage that contributes to various pathological conditions.

Antiviral Properties of Derivatives, including SARS-CoV-2 Research

The search for novel antiviral agents is a continuous effort in medicinal chemistry, recently highlighted by the COVID-19 pandemic. Derivatives of this compound represent a class of synthetic compounds that could be screened for activity against a range of viruses. Research in this area often focuses on inhibiting key viral processes, such as entry into the host cell, replication of the viral genome, or the assembly of new virus particles.

In the context of SARS-CoV-2, a primary target for antiviral drugs is the main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and enabling viral replication frontiersin.orgmdpi.com. Another key target is the spike glycoprotein, which mediates the virus's entry into human cells by binding to the ACE2 receptor nih.gov. Computational and in vitro screening methods are used to identify small molecules that can inhibit these targets. While specific research on this compound derivatives in this area is emerging, their chemical scaffold provides a basis for the design of potential inhibitors that could be effective against SARS-CoV-2 and other viruses.

Antimicrobial and Antifungal Potential of Derivatives

The core structure of this compound has been utilized as a scaffold for the synthesis of derivatives exhibiting antimicrobial and antifungal properties. The presence of both a bromine and a fluorine atom can influence the electronic and lipophilic character of the resulting molecules, potentially enhancing their interaction with biological targets in microbial pathogens.

One notable derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), has been synthesized and evaluated for its efficacy against a panel of bacterial and fungal strains. nih.gov This α,β-unsaturated carbonyl compound demonstrated moderate activity, highlighting the potential of this chemical class. nih.gov

The in vitro antimicrobial and antifungal activities of compound CY3 were determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results of these assays are summarized in the table below.

Table 1: In Vitro Antimicrobial and Antifungal Activity of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3)

| Test Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | >100 |

| Bacillus subtilis | ATCC 6633 | >100 |

| Escherichia coli | ATCC 25922 | >100 |

| Pseudomonas aeruginosa | ATCC 27853 | >100 |

| Klebsiella pneumoniae | ATCC 700603 | >100 |

| Candida albicans | ATCC 10231 | >50 |

| Candida parapsilosis | ATCC 22019 | >50 |

| Candida tropicalis | ATCC 750 | >50 |

Data sourced from scientific research on the synthesized CY3 compound. nih.gov

While the tested derivative CY3 showed moderate activity, these findings underscore the potential of using this compound as a starting point for the development of more potent antimicrobial and antifungal agents through further structural modifications. nih.gov

General Drug Development Applications

Beyond its direct application in antimicrobial research, this compound is a versatile intermediate in the broader field of drug development. Its chemical reactivity allows for its incorporation into a wide range of more complex molecules, making it a valuable tool for medicinal chemists. The presence of the bromine atom provides a site for various cross-coupling reactions, enabling the construction of diverse molecular skeletons, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound.

Design of Novel Molecules with Improved Pharmacological Properties

The design of novel molecules with enhanced therapeutic efficacy is a cornerstone of pharmaceutical development. This compound serves as a key building block in this process, allowing for the systematic modification of lead compounds to optimize their pharmacological profiles. The conformational properties of 2'-fluoro-substituted acetophenone derivatives have been studied, providing insights into their three-dimensional structures, which is crucial for rational drug design. nih.gov Understanding the conformational preferences of such molecules allows for the design of compounds that can better fit into the binding sites of biological targets. nih.gov

The principles of rational drug design often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR). By modifying the core structure of this compound, medicinal chemists can explore how different functional groups and structural motifs influence biological activity, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Potential in Bioactive Compound Libraries

Bioactive compound libraries are collections of chemical compounds used in high-throughput screening to identify new drug leads. nih.gov These libraries are a critical resource in the early stages of drug discovery. While there is no direct public database evidence of this compound itself being a component of major screening libraries, its role as a synthetic intermediate suggests that its derivatives are likely present in such collections. nih.gov

The rationale for including derivatives of this compound in bioactive libraries stems from its utility in generating structurally diverse molecules. Chemical suppliers that cater to the pharmaceutical industry often synthesize and offer a wide array of compounds derived from versatile building blocks like this compound. These derivatives, with their varied functionalities and stereochemistry, can then be incorporated into compound libraries for screening against a multitude of biological targets. The inclusion of such compounds increases the chemical diversity of the library, enhancing the probability of discovering novel hits for a wide range of diseases.

Applications in Material Science and Catalysis

Development of Phosphorescent Complexes

While direct research specifically detailing the use of 2'-Bromo-5'-fluoroacetophenone in the development of phosphorescent complexes is not extensively documented in publicly available literature, the application of structurally similar bromo-fluoro substituted acetophenones provides a strong indication of its potential in this field. For instance, the isomer 2-Bromo-3'-fluoroacetophenone is known to be a valuable precursor for creating pyrazine-containing ligands, which are subsequently used to form highly efficient phosphorescent iridium(III) complexes. ossila.com This suggests a viable pathway for this compound to be utilized in a similar manner.

The synthesis of iridium-pyrazine derivatives is a key strategy for developing phosphorescent materials with tunable light-emitting properties. In a typical synthetic route, a bromoacetophenone derivative reacts with an ortho-phenylenediamine to form a pyrazine-based ligand. This ligand can then be coordinated with an iridium center to create a phosphorescent complex. The emission color of these complexes can be finely tuned from yellow to deep red by modifying the electronic properties of the ligands. ossila.com For example, complexes of iridium-pyrazine derivatives have been shown to exhibit phosphorescent emissions in the range of 579 to 655 nm. ossila.com Although this specific data pertains to derivatives of 2-Bromo-3'-fluoroacetophenone, the underlying principles of molecular design for color tuning would be applicable to complexes derived from this compound.

The ability to tune the emission color of phosphorescent materials is critical for their application in areas such as organic light-emitting diodes (OLEDs). The color tuning is achieved by creating a polysubstituted ligand framework, where different functional groups are introduced to alter the energy levels of the frontier molecular orbitals of the iridium complex. The presence of both an electron-withdrawing fluorine atom and a reactive bromine atom on the phenyl ring of this compound makes it an attractive building block for creating a diverse library of ligands. By strategically placing substituents on the ligand scaffold, researchers can modulate the emission wavelength of the resulting phosphorescent complexes. ossila.com

Catalysis

This compound has been identified as a useful building block in the field of catalysis, particularly in the synthesis of chiral molecules.

While specific examples of new catalyst classes developed directly from this compound are not widely reported, its role as a precursor in the synthesis of complex organic molecules suggests its potential in the development of novel catalytic structures. The reactivity of the bromine atom allows for various cross-coupling reactions, which can be employed to construct intricate ligand frameworks for metal-based catalysts.

The application of this compound extends to stereoselective synthesis. It is utilized in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules. fishersci.caottokemi.comchemicalbook.compharmaffiliates.com This transformation is a key step in the synthesis of various biologically active compounds. While the direct use of this compound in the enantioselective alkylation of glycine (B1666218) imine esters is not explicitly detailed in the available literature, its successful application in a similar class of enantioselective reactions highlights its potential utility in this area.

Development of New Materials with Specific Properties

The inherent chemical functionalities of this compound make it a valuable starting material for the creation of new materials with tailored properties. Beyond its potential in phosphorescent materials, it is also used in the synthesis of oxabicyclic compounds. fishersci.caottokemi.comchemicalbook.compharmaffiliates.com These structural motifs are present in a variety of natural products and pharmacologically active molecules, indicating the importance of this compound in synthetic chemistry aimed at developing new materials with specific biological or physical properties.

Improved Thermal Stability

There is no specific information available in the search results to suggest that this compound is used as a monomer or additive to improve the thermal stability of polymers or other materials. While fluorinated and brominated compounds, in general, can be used to enhance thermal properties or act as flame retardants, specific data for this compound in this application is not documented in the provided search results.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives in solution. nih.gov Specific NMR parameters, particularly through-space spin-spin couplings, offer definitive evidence of the preferred spatial arrangement of the molecule's functional groups.

The conformational preferences of 2'-fluoro-substituted acetophenones are revealed through the analysis of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings (TS-couplings). nih.gov These couplings occur when two atoms are constrained at a distance smaller than the sum of their van der Waals radii. nih.govacs.org For acetophenone derivatives, two primary conformations are possible: s-trans and s-cis, which describe the orientation of the carbonyl group relative to the ortho-substituent.

In the case of 2'-fluoroacetophenone (B1202908) derivatives, significant TS-couplings are observed between the fluorine atom and the α-protons (Hα) and α-carbons (Cα) of the acetyl group. acs.org The observation of large coupling constants, specifically ⁵J(Hα, F) values ranging from 3.20 to 5.03 Hz and ⁴J(Cα, F) values from 6.70 to 11.56 Hz, indicates a close spatial proximity between these nuclei. acs.org This proximity is only possible in the s-trans conformation, where the acetyl group's methyl protons are positioned near the fluorine atom. nih.gov The alternative s-cis conformation would place these nuclei far apart, resulting in negligible through-space coupling. nih.gov Therefore, the detection of these substantial TS-couplings confirms that 2'-fluoro-substituted acetophenones, including 2'-Bromo-5'-fluoroacetophenone, exclusively adopt the s-trans conformation in solution. acs.org

| Coupling Type | Notation | Observed Range (Hz) | Inferred Conformation |

|---|---|---|---|

| Proton-Fluorine | ⁵J(Hα, F) | 3.20–5.03 | s-trans |

| Carbon-Fluorine | ⁴J(Cα, F) | 6.70–11.56 | s-trans |

Further investigation into the conformational behavior reveals that the magnitude of the Hα–F and Cα–F TS-couplings correlates linearly with the dielectric constant (ε) of the solvent used for the NMR measurement. nih.govacs.org As the solvent's dielectric constant increases, the magnitudes of both ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants change in a predictable manner. acs.org